molecular formula C11H22N2O B12271305 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine

Cat. No.: B12271305
M. Wt: 198.31 g/mol
InChI Key: KGFWVMSYRHWCOM-UHFFFAOYSA-N
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Description

1-Methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine (CAS: 1247197-28-9) is a piperidin-4-amine derivative characterized by a methyl group at the piperidine nitrogen and an oxolane (tetrahydrofuran) substituent at the amine position. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . This compound is synthesized via reductive amination, a common method for analogous piperidin-4-amine derivatives .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-methyl-N-(oxolan-3-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C11H22N2O/c1-13-5-2-11(3-6-13)12-8-10-4-7-14-9-10/h10-12H,2-9H2,1H3

InChI Key

KGFWVMSYRHWCOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with oxolane derivatives. One common method involves the alkylation of N-methylpiperidine with oxolan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Acid-Base Reactions

The secondary amine (pKa9.510.5\text{pKa} \approx 9.5-10.5) undergoes protonation in acidic media, forming water-soluble ammonium salts. This property enables its use in salt formation for pharmaceutical formulations:

Reaction TypeReagent/ConditionProductStability
ProtonationHCl (1M)Hydrochloride saltStable at pH < 5
DeprotonationNaOH (0.1M)Free baseStable in organic solvents

Structural analogs like N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride demonstrate this behavior experimentally .

Alkylation/Acylation

The secondary amine participates in nucleophilic substitution reactions:

N-Alkylation

ReagentConditionsProduct StructureYield*
Methyl iodideDCM, 25°C, 12 hrQuaternary ammonium salt~65%
Benzyl chlorideK₂CO₃, DMF, 60°CN-Benzyl derivative78%

*Theoretical yields based on piperidine analog studies

Acylation

Acylating AgentCatalystProductSolubility
Acetyl chloridePyridineN-Acetyl derivativeChloroform-soluble
Benzoyl chlorideDMAPN-Benzoyl derivativeLow aqueous solubility

Oxidation Reactions

The tetrahydrofuran ring and amine group show distinct oxidation profiles:

Amine Oxidation

Oxidizing AgentConditionsMajor ProductByproducts
H₂O₂ (30%)EtOH, 50°CN-Oxide<5%
KMnO₄Acidic aqueousDegradation productsMultiple

Ether Oxidation

SystemResultApplication
RuO₄/CCl₄Ring-openingSynthetic intermediate
OzoneOzonolysisFragmentation

Cycloaddition Reactions

The compound's conformation allows potential participation in:

Reaction TypePartnerTransition StateSteric Effects
[3+2] CycloadditionNitrile oxideBoat-likeModerate hindrance
Diels-AlderDienophileChair-likeSignificant

Theoretical calculations predict activation energies of 18-22 kcal/mol for these processes.

Catalytic Hydrogenation

While the tetrahydrofuran ring is already saturated, the piperidine system shows:

CatalystPressure (bar)Product Modification
Pd/C30No change (stability)
Raney Ni50Partial N-demethylation

Photochemical Reactions

UV irradiation studies of analogs reveal:

Wavelength (nm)EnvironmentDegradation Pathway
254MethanolN-C bond cleavage
365AcetonitrileRing contraction

Quantum yield calculations: Φ = 0.12 ± 0.03 (254 nm) .

Complexation Behavior

The nitrogen lone pairs enable coordination chemistry:

Metal IonLigand:Metal RatioStability Constant (log K)
Cu²⁺2:14.8 ± 0.2
Fe³⁺3:16.1 ± 0.3

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is C11_{11}H22_{22}N2_2O, with a molecular weight of approximately 198.31 g/mol. The compound features a piperidine ring substituted with an oxolane moiety, which contributes to its distinctive chemical behavior and interactions with biological systems .

Medicinal Chemistry

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine has been investigated for its potential therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific cancer cell pathways. Its structural similarity to known anticancer agents positions it as a candidate for further exploration in oncology .
  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics or antimicrobial agents.

Biological Research

The compound is being studied for its interaction with various biological targets:

  • Neurotransmitter Receptor Modulation : Given its piperidine structure, it may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering insights into treatments for neurodegenerative diseases .
  • Pharmacological Screening : It has been included in assays for screening drug-induced phospholipidosis, which is relevant in assessing the safety profiles of new pharmaceutical compounds .

Industrial Applications

1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where piperidine derivatives are frequently employed .

Case Study 1: Anticancer Activity

A study investigated the effects of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine on various cancer cell lines. The findings indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine was tested against several bacterial strains. Results showed significant inhibition of growth, indicating its potential utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The biological and physicochemical properties of piperidin-4-amine derivatives are heavily influenced by substituents on the amine and piperidine nitrogen. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Piperidin-4-amine Derivatives
Compound Name Substituent on Amine Molecular Formula Molecular Weight Key Features
1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine Oxolan-3-ylmethyl C₁₁H₂₂N₂O 198.31 Oxygen-containing ring, moderate size, enhanced solubility
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine (CID 28663742) 3-methylbenzyl C₁₄H₂₂N₂ 218.34 Aromatic, lipophilic, potential for π-π interactions
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine 3-(trifluoromethyl)benzyl C₁₄H₁₉F₃N₂ 272.31 Electron-withdrawing CF₃ group, increased metabolic stability
1-benzyl-N-[(furan-2-yl)methyl]piperidin-4-amine Benzyl and furanylmethyl C₁₇H₂₂N₂O 270.37 Dual aromatic groups, bulkier structure, furan-mediated polarity
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride (R)-oxolan-3-yl C₁₀H₂₂Cl₂N₂O 257.20 Salt form, stereospecific (R-configuration), improved crystallinity

Biological Activity

1-Methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine, also known as N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is C11H22N2OC_{11}H_{22}N_{2}O, with a molecular weight of approximately 198.31 g/mol. Its structure features a piperidine ring substituted with an oxolane (tetrahydrofuran) moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
SMILESCNC1CCN(CC1)CC2CCOC2
InChIInChI=1S/C11H22N2O/c1-12...

The precise mechanism of action for 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine is not fully elucidated. However, it has been suggested that the compound may interact with various neurotransmitter systems, potentially acting as a modulator for receptor activity involved in central nervous system disorders. Similar compounds have shown neuroactive properties, indicating that this compound could influence neurotransmission pathways.

Biological Activity

Research indicates that 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine exhibits various biological activities:

Neuroactive Properties:
Preliminary studies suggest that the compound may have effects on neurotransmitter systems, which could be beneficial in treating neurological disorders. Its structural similarity to known neuroactive agents supports this hypothesis.

Receptor Binding Studies:
The compound has been investigated as a potential ligand in receptor binding studies. It appears to interact with specific receptors, although detailed binding affinities and mechanisms require further research .

Pharmacological Applications:
Due to its unique structure, this compound may serve as a scaffold for developing new pharmacological agents targeting specific receptors or pathways associated with neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine:

  • Neurotransmitter Modulation: A study indicated that similar piperidine derivatives exhibited significant modulation of serotonin and dopamine receptors, suggesting potential therapeutic effects in mood disorders and schizophrenia .
  • Antiviral Properties: Research into structurally related compounds has revealed antiviral properties, particularly against certain viral infections, indicating a broader spectrum of biological activity that might be explored for this compound .
  • Synthetic Pathways: The synthesis of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine involves multi-step organic reactions, which can be optimized to enhance yield and selectivity for further biological testing .

Q & A

Q. What are the established synthetic pathways for 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine, and how are key intermediates characterized?

Synthesis typically involves multi-step alkylation and coupling reactions. For example, intermediates are formed via reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach heterocyclic moieties . Key intermediates are characterized using mass spectrometry (MS) for molecular weight confirmation (e.g., ESI+ yielding m/z 198 [M+H]+ for piperidinyl intermediates) and ¹H/¹³C NMR to verify substituent positions through distinct chemical shifts (e.g., δ 8.87 ppm for aromatic protons) .

Q. Which spectroscopic and chromatographic methods are essential for validating the purity and structure of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Confirms hydrogen/carbon environments and stereochemistry (e.g., splitting patterns for methyl groups on the piperidine ring) .
  • HRMS : Validates exact mass and molecular formula (e.g., m/z 452 [M+H]+ for spirocyclic derivatives) .
  • HPLC-UV/IR : Assesses purity and detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel derivatives of 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, predict transition states, and optimize regioselectivity for substitutions . Molecular docking evaluates binding affinities to biological targets (e.g., enzymes or receptors), guiding structural modifications. For example, oxolane ring modifications improve solubility, while methyl groups on piperidine alter steric interactions .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural confirmation?

  • Multi-technique validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • High-resolution MS : Differentiates isobaric species (e.g., distinguishing [M+H]+ from adducts) .
  • X-ray crystallography : Provides definitive structural proof if discrepancies persist (e.g., confirming sp³ hybridization of the piperidine nitrogen) .

Q. How do structural modifications in analogs (e.g., methylsulfanyl vs. oxolane groups) influence reactivity and biological activity?

  • Methylsulfanyl groups increase lipophilicity and participate in redox reactions (e.g., oxidation to sulfoxides), enhancing enzyme inhibition .
  • Oxolane moieties improve aqueous solubility via hydrogen bonding, aiding blood-brain barrier penetration in neuroactive compounds . Comparative bioassays (e.g., IC₅₀ assays) quantify these effects .

Q. What kinetic models are applicable for studying oxidation reactions of piperidin-4-amine derivatives?

Pseudo-first-order kinetics under excess oxidant (e.g., permanganate in acidic media) are used to determine rate constants. Arrhenius plots calculate activation energy (Eₐ), while Marcus theory analyzes electron-transfer mechanisms. Stopped-flow spectroscopy captures transient intermediates (e.g., Mn³⁺ species) .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature) for yield improvement .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .
  • Contradiction Mitigation : Cross-reference synthetic precursors’ spectra to identify byproducts (e.g., dehalogenation artifacts in palladium-catalyzed reactions) .

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